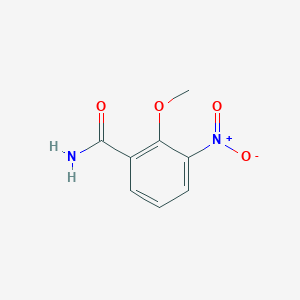

2-Methoxy-3-nitrobenzamide

説明

Contextualization within Benzamide (B126) Chemistry

2-Methoxy-3-nitrobenzamide belongs to the broad class of organic compounds known as benzamides. A benzamide consists of a benzene (B151609) ring attached to an amide functional group (-CONH₂). solubilityofthings.comwikipedia.org The fundamental benzamide structure serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. solubilityofthings.comprezi.com Benzamides are generally white, crystalline solids at room temperature and exhibit solubility in organic solvents. wikipedia.orgprezi.com

The chemical reactivity of the benzamide moiety, including its ability to undergo hydrolysis to form benzoic acid, makes it a versatile intermediate. prezi.com The presence of substituents on the benzene ring dramatically influences the compound's physical properties and chemical behavior. These modifications can alter electronic distribution, steric hindrance, and potential for intermolecular interactions, thereby fine-tuning the molecule for specific applications. The study of substituted benzamides is a significant area of research, with efforts focused on synthesizing novel derivatives and evaluating their biological activities. nih.govmdpi.commdpi.combenthamscience.com

Significance of the Methoxy (B1213986) and Nitro Substituents in Organic Synthesis and Biological Activity

The functional identity of this compound is largely defined by its two substituents: the methoxy group (-OCH₃) and the nitro group (-NO₂). Each group imparts distinct and powerful characteristics to the molecule.

The nitro group is one of the most powerful electron-withdrawing groups used in organic synthesis. hud.ac.ukmdpi.com This strong deactivating effect on the aromatic ring facilitates nucleophilic aromatic substitution reactions. scispace.com The nitro group is highly versatile and can be readily transformed into other functional groups, most notably reduced to an amino group (-NH₂), which is a key step in the synthesis of many pharmaceutical agents and other complex molecules. scispace.comnih.gov This versatility has made nitro compounds essential intermediates in synthetic chemistry for decades. scispace.comuts.edu.au The presence of a nitro group is known to be a key feature in compounds with potential biological activities, including antimicrobial and anticancer properties.

The specific ortho- and meta-positioning of the methoxy and nitro groups in this compound creates a distinct electronic environment on the benzene ring, influencing its reactivity and potential as a precursor for more complex molecular targets.

Historical Overview of Related Compound Classes in Academic Inquiry

The exploration of substituted benzamides as biologically active agents has a long history in academic and industrial research. For decades, scientists have synthesized and screened vast libraries of benzamide derivatives to discover compounds with therapeutic potential. researchgate.net Research has shown that substituted benzamides possess a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitubercular properties. benthamscience.com

Historically, research into aromatic nitro compounds was heavily focused on their use in explosives and propellants. scispace.com However, in more recent times, the emphasis has shifted dramatically towards their application as reactive intermediates in sophisticated organic synthesis. scispace.comnih.gov The ability to easily convert the nitro group into other functionalities has made nitroaromatics invaluable building blocks. hud.ac.ukscispace.com

The combination of different substituents on the benzamide scaffold has led to the development of numerous compounds with significant biological applications. For example, various benzamide derivatives have been investigated as:

Plant growth regulators , demonstrating effects such as stem shortening and promoting tillering. google.com

Pesticides and fungicides , with some compounds showing high activity against various fungi and insect larvae. nih.govacs.org

Enzyme inhibitors , including inhibitors for enzymes like poly(ADP-ribose) synthetase and acetylcholinesterase, which are targets for various diseases. chemsrc.comresearchgate.net

Glucokinase activators , a class of therapeutic agents being investigated for the treatment of diabetes. researchgate.net

The academic inquiry into compounds like this compound is built upon this extensive foundation. Researchers utilize the established synthetic utility of the nitro and methoxy groups to design and create novel molecules, often using the benzamide core as a scaffold to orient these functional groups in three-dimensional space for potential interaction with biological targets.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methoxy-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-7-5(8(9)11)3-2-4-6(7)10(12)13/h2-4H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIYIBRECHOFLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 Methoxy 3 Nitrobenzamide

Established Synthetic Routes for 2-Methoxy-3-nitrobenzamide

Traditional synthetic approaches to this compound rely on sequential reactions, including nitration, amidation, and methylation. These routes are well-documented and provide reliable, albeit sometimes lengthy, pathways to the target compound.

Nitration of 3-methoxybenzamide (B147233) Precursors

The introduction of a nitro group onto a benzamide (B126) ring is a common strategy. In the context of this compound synthesis, this typically involves the nitration of a precursor that already contains the methoxy (B1213986) and amide functionalities, or a precursor that can be readily converted to the desired benzamide. For instance, 4-Chloro-3-methoxybenzamide can be treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperatures to selectively introduce the nitro group. smolecule.com Similarly, the nitration of other substituted benzamides can be achieved using various nitrating agents and conditions. researchgate.net

A key consideration in this approach is the directing effect of the existing substituents on the aromatic ring. The methoxy group is an ortho-, para-director, while the amide group can direct to the meta position. The interplay of these directing effects, along with steric hindrance, will determine the regioselectivity of the nitration reaction.

Aminolysis Reactions for Benzamide Formation

The formation of the benzamide functional group is a crucial step in the synthesis of this compound. This is often achieved through aminolysis, which involves the reaction of a carboxylic acid derivative with ammonia (B1221849) or an amine.

One common method starts with 2-Methoxy-3-nitrobenzoic acid. chemimpex.com This acid can be converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia to form the desired this compound. This two-step process, while effective, can also be achieved in a single pot under certain conditions.

Alternatively, coupling agents can be employed to facilitate the direct amidation of 2-Methoxy-3-nitrobenzoic acid with ammonia. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent such as dimethylformamide (DMF) can activate the carboxylic acid, allowing for subsequent ammonolysis to yield the final product.

A documented synthesis of Deucravacitinib, a tyrosine kinase 2 (TYK2) inhibitor, utilizes this compound as a key intermediate. In this pathway, methyl-2-hydroxy-3-nitrobenzoate undergoes methylation followed by an aminolysis reaction to produce this compound in good yield. tandfonline.comgoogle.com

| Starting Material | Reagents | Product | Yield | Reference |

| Methyl-2-hydroxy-3-nitrobenzoate | 1. Methylating agent 2. Ammonia | This compound | Good | tandfonline.com |

| 2-Methoxy-3-nitrobenzoic acid | 1. Thionyl chloride 2. Ammonia | This compound | - | |

| 2-Methoxy-3-nitrobenzoic acid | 1. CDI 2. Ammonia | This compound | - |

Alkylation Reactions in the Synthesis of Methoxy-Substituted Benzamides

The introduction of the methoxy group is another critical transformation in the synthesis of this compound. This is typically achieved through an alkylation reaction, where a hydroxyl group on the benzene (B151609) ring is converted to a methoxy ether.

In a synthetic route starting from a hydroxyl-substituted precursor, such as a derivative of salicylic (B10762653) acid, the phenolic hydroxyl group can be alkylated using a methylating agent. Common methylating agents include methyl iodide or dimethyl sulfate, often in the presence of a base to deprotonate the hydroxyl group. google.com For example, the synthesis can start from methyl-2-hydroxy-3-nitrobenzoate, which is first methylated and then subjected to aminolysis to give this compound. tandfonline.comgoogle.com

The choice of base and reaction conditions is crucial to ensure efficient methylation and to avoid potential side reactions.

| Precursor | Alkylating Agent | Base | Product |

| Hydroxy-substituted benzamide | Methyl iodide | Sodium hydride | Methoxy-substituted benzamide |

| Hydroxy-substituted benzoic acid ester | Dimethyl sulfate | Potassium carbonate | Methoxy-substituted benzoic acid ester |

Advanced Synthetic Strategies and Novel Approaches

To improve the efficiency, cost-effectiveness, and environmental footprint of the synthesis of this compound and related compounds, researchers have explored more advanced strategies. These include one-pot syntheses and the use of catalytic methods to enhance reaction rates and selectivity.

One-Pot Synthesis Techniques

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, resources, and waste reduction.

For the synthesis of related benzamides, one-pot procedures have been developed. For instance, the synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols has been achieved in a one-pot, palladium-catalyzed reaction. This process involves a cascade of reactions including alcohol oxidation, nitro reduction, condensation, and dehydrogenation. rsc.org While not directly for this compound, this demonstrates the potential for developing similar one-pot strategies for its synthesis.

Another example involves the one-pot synthesis of 1,2,3-benzotriazin-4(3H)-ones from 2-aminobenzamides. rsc.org Although this leads to a different heterocyclic system, the initial diazotization and cyclization steps highlight the efficiency of one-pot methodologies in manipulating functional groups on the benzamide scaffold.

Catalytic Methods for Enhanced Yield and Selectivity

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.

In the context of benzamide synthesis, palladium catalysts have been effectively used. For example, Pd(dppf)Cl₂ has been employed to catalyze the synthesis of quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols through a hydrogen-transfer process. rsc.org This type of catalytic system could potentially be adapted for the reductive amination of a nitro-containing precursor to form the amide bond in this compound.

Furthermore, ruthenium catalysts have been explored for the ortho-functionalization of benzamide derivatives. While this specific example focuses on hydroxylation, the principle of catalytic C-H activation could be extended to the direct introduction of the methoxy group, offering a more atom-economical approach compared to traditional alkylation methods.

A patent describes a synthesis of a key intermediate for Deucravacitinib that involves the use of a copper catalyst in an ammoniation reaction, which can reduce costs. google.com The use of palladium on carbon (Pd/C) is also common for the reduction of nitro groups, a key step in many synthetic routes involving nitro-substituted intermediates. tandfonline.com

| Reaction Type | Catalyst | Benefit | Reference |

| Quinazolinone Synthesis | Pd(dppf)Cl₂ | One-pot, hydrogen transfer | rsc.org |

| Ortho-hydroxylation | RuCl₂(p-cymene)₂ | C-H activation | |

| Ammoniation | Copper catalyst | Cost reduction | google.com |

| Nitro Reduction | Pd/C | Efficient reduction | tandfonline.com |

Palladium-Catalyzed Transformations

Palladium-catalyzed reactions are crucial in modern organic synthesis for forming carbon-carbon bonds. beilstein-journals.org While direct palladium-catalyzed transformations specifically starting from this compound are not extensively detailed in the provided results, the reactivity of similar nitroaromatic compounds in palladium-catalyzed processes provides valuable insights.

A significant application of palladium catalysis is the Heck vinylation, which couples olefins with aryl or vinyl substrates. beilstein-journals.org Research has shown that electron-poor 2-nitrobenzoates can undergo decarboxylative Heck reactions. d-nb.info This process combines a copper-mediated decarboxylation with a palladium-catalyzed Heck coupling. d-nb.info A typical catalyst system for this transformation involves Pd(OAc)₂, CuF₂, and a benzoquinone additive in a solvent like NMP at elevated temperatures. beilstein-journals.orgd-nb.info This methodology allows for the coupling of various olefins, such as styrenes and acrylates, with high selectivity for the (E)-configured products. d-nb.info

Furthermore, palladium catalysis is instrumental in the reduction of nitro groups. The nitro group of various nitrobenzamide derivatives can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst. smolecule.com This transformation is a key step in the synthesis of many biologically active molecules.

Palladium-catalyzed carbonylation reactions of iodoarenes with aliphatic aminoalcohols have also been explored, yielding both amide and amide ester products. acs.org The choice of phosphine (B1218219) ligand and reaction conditions can influence the selectivity of these reactions. acs.org While not directly involving this compound, these studies on related benzamides highlight the versatility of palladium catalysis in modifying such structures.

Table 1: Examples of Palladium-Catalyzed Reactions on Related Structures

| Reaction Type | Substrate Type | Catalyst System | Key Features |

|---|---|---|---|

| Decarboxylative Heck Vinylation | 2-Nitrobenzoates | Pd(OAc)₂, CuF₂, Benzoquinone | Couples with various olefins, high (E)-selectivity. beilstein-journals.orgd-nb.info |

| Nitro Group Reduction | Nitrobenzamides | H₂, Pd/C | Forms the corresponding amino group. smolecule.com |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of this compound synthesis, these approaches primarily involve the use of environmentally benign solvents and solvent-free reaction conditions.

Solvent-free reactions, often conducted by heating and triturating the reactants, represent a significant advancement in green synthesis. researchgate.net This method has been successfully applied to the synthesis of various amides from carboxylic acids and urea, using boric acid as a catalyst. researchgate.net The advantages include high reaction rates, good yields, and the avoidance of hazardous solvents. researchgate.net

Water is another attractive medium for organic reactions due to its low cost, safety, and environmental friendliness. tandfonline.comrsc.org One-pot multicomponent reactions for the synthesis of heterocyclic compounds, such as 3-(2′-benzothiazolyl)-2,3-dihydroquinazolin-4(1H)-ones, have been efficiently carried out in an ethanol-water mixture. tandfonline.com This approach offers operational simplicity, mild reaction conditions, and easy product isolation. tandfonline.com

The enantioselective aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction, has been successfully performed using L-prolinamides as organocatalysts in both water and under solvent-free conditions. scispace.comresearchgate.net Research indicates that solvent-free conditions can sometimes lead to slightly higher diastereoselectivities and enantioselectivities compared to reactions in water. scispace.com

Mechanochemistry, which involves reactions induced by mechanical force, is another solvent-free technique gaining traction. acs.org It has been used for a variety of syntheses, including the preparation of Grignard reagents and various metal complexes, offering high yields and scalability without the need for solvents. acs.org

Table 2: Comparison of Green Synthesis Methods

| Method | Key Features | Example Application |

|---|---|---|

| Solvent-Free (Trituration/Heating) | Avoids hazardous solvents, high reaction rates, good yields. researchgate.net | Amide synthesis from carboxylic acids and urea. researchgate.net |

| Aqueous Media (Water or Water/Ethanol) | Inexpensive, safe, environmentally benign. tandfonline.com | Synthesis of dihydroquinazolinones. tandfonline.com |

| Solvent-Free (Organocatalysis) | Can provide high stereoselectivity. scispace.com | Enantioselective aldol reactions. scispace.com |

Synthesis of Derivatized this compound Structures

The derivatization of this compound allows for the creation of a wide range of compounds with potentially new or enhanced properties. Modifications can be made to the benzamide moiety, the methoxy and nitro groups, and through the construction of new heterocyclic rings.

Modifications of the Benzamide Moiety

The benzamide moiety can be modified through various reactions, primarily involving the amide nitrogen. For instance, N-alkylation can be achieved by reacting the parent benzamide with an alkyl halide in the presence of a base like sodium hydride in a polar aprotic solvent such as DMF. epo.org

Another common modification is the coupling of a substituted benzoic acid with an amine to form a new amide bond. This is a widely used strategy in medicinal chemistry to explore structure-activity relationships. For example, 4-chloro-3-nitrobenzoyl chloride has been reacted with a variety of arylpiperazines to generate a library of benzamide analogs. nih.govacs.org Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) are also frequently used to facilitate the condensation of benzoic acid derivatives with amines. nih.govacs.org

The synthesis of thiazole-containing benzamides involves a multi-step process where a thiazole (B1198619) amine intermediate is first formed and then coupled with a substituted benzoyl chloride. vulcanchem.com

Substitutions on the Methoxy and Nitro Groups

The methoxy and nitro groups on the aromatic ring of this compound are key functional groups that can be chemically transformed to create new derivatives.

The nitro group is readily reduced to an amino group using various reducing agents. smolecule.com Common methods include catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst, or using reducing agents like iron powder in acidic conditions. This transformation is fundamental as the resulting amino group can be further functionalized. For example, 2-amino-3-methoxybenzamide (B19153) can be synthesized from 3-methoxy-2-nitrobenzoic acid via catalytic hydrogenation followed by ammonolysis.

The methoxy group can potentially be substituted by other functional groups through nucleophilic aromatic substitution, although this is often more challenging than modifying the nitro group. The introduction of different substituents in place of the methoxy group can alter the electronic properties and biological activity of the molecule.

Heterocyclic Annulation Strategies Involving this compound

Heterocyclic annulation involves the formation of a new ring fused to an existing one. Starting from derivatives of 2-nitrobenzamide, various heterocyclic systems can be constructed.

One notable example is the synthesis of 1,4-benzodiazepine-5-ones from N-substituted 2-nitrobenzamides. nih.gov This one-pot strategy involves a tandem annulation procedure that includes the reduction of the nitro group to form a nitrene, followed by C-H activation and cyclization. nih.gov

Another approach is the synthesis of pyrrole-quinazoline hybrids through a Lewis acid-catalyzed spiro annulation. researchgate.netrsc.org This reaction involves the one-pot reaction of (Z)-3-amino-acrylates with 2-amino arylbenzamides. researchgate.netrsc.org The process first forms a 1H-pyrrole-2,3-dione intermediate which then undergoes spiro annulation. rsc.org While not starting directly from this compound, these methods demonstrate how the 2-amino-benzamide scaffold, which can be derived from 2-nitrobenzamides, is a versatile precursor for complex heterocyclic structures.

Reductive cyclization of o-nitrobenzamides is a known method for preparing 2,3-dihydroquinazolin-4(1H)-ones. tandfonline.com This highlights the utility of the ortho-nitrobenzamide functionality as a key synthon for building fused heterocyclic systems.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pd(OAc)₂ (Palladium(II) acetate) |

| CuF₂ (Copper(II) fluoride) |

| NMP (N-Methyl-2-pyrrolidone) |

| 1,4-benzodiazepine-5-ones |

| (Z)-3-amino-acrylates |

| 2-amino arylbenzamides |

| 1H-pyrrole-2,3-dione |

| 2,3-dihydroquinazolin-4(1H)-ones |

| 4-chloro-3-nitrobenzoyl chloride |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| DMAP (4-dimethylaminopyridine) |

| 2-amino-3-methoxybenzamide |

| 3-methoxy-2-nitrobenzoic acid |

| 3-(2′-benzothiazolyl)-2,3-dihydroquinazolin-4(1H)-ones |

| L-prolinamides |

| Grignard reagents |

| arylpiperazines |

| sodium hydride |

| DMF (Dimethylformamide) |

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound is primarily understood through the lens of nucleophilic aromatic substitution, a fundamental reaction class in organic chemistry. The specific arrangement of the methoxy, nitro, and benzamide groups on the aromatic ring dictates the plausible synthetic routes and the underlying mechanisms. The presence of a strongly electron-withdrawing nitro group is key to activating the benzene ring for nucleophilic attack.

Nucleophilic Aromatic Substitution Pathways

The most viable pathway for introducing the methoxy group at the C-2 position is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is facilitated by the presence of the nitro group at the C-3 position (ortho to the reaction center). The nitro group's strong electron-withdrawing nature activates the aryl system towards attack by nucleophiles. google.com

The SNAr mechanism generally proceeds in two steps. libretexts.org First, the nucleophile—in this case, a methoxide (B1231860) ion (CH₃O⁻)—attacks the carbon atom bearing a suitable leaving group (such as a halogen, e.g., fluorine or chlorine). This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product.

A practical application of this pathway is demonstrated in the synthesis of a related derivative, where N-[2-ethyl-4-(...)-6-methylphenyl]-2-fluoro-3-nitrobenzamide was treated with potassium carbonate in methanol (B129727) to yield the corresponding this compound product. epo.org This reaction exemplifies the substitution of a fluoride (B91410) ion by a methoxide ion, a classic SNAr process. Therefore, a primary synthetic route to this compound involves the reaction of a 2-halo-3-nitrobenzamide with a methoxide source.

Alternatively, the substitution could be performed on a precursor like 2-halo-3-nitrobenzoic acid, followed by the conversion of the carboxylic acid group into the primary amide.

Role of Reaction Conditions and Reagents

The efficiency and outcome of the synthesis of this compound are highly dependent on the specific reagents and conditions employed for the two critical transformations: the nucleophilic aromatic substitution and the amidation of the carboxylic acid.

For the SNAr step, the choice of nucleophile, base, and solvent is crucial. Sodium methoxide is a common source for the methoxide nucleophile. Alternatively, using methanol in the presence of a base like potassium carbonate can generate the methoxide ion in situ. epo.org

If the synthesis starts with 2-halo-3-nitrobenzoic acid, the subsequent amidation of the carboxylic acid group can be achieved through several methods. A common laboratory-scale approach involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate then readily reacts with ammonia to form the benzamide. Another method is the direct coupling of the carboxylic acid with an ammonia source using peptide coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with catalysts like triethylamine (B128534) (TEA), facilitate the formation of the amide bond under milder conditions.

Reaction parameters such as temperature and solvent polarity play a significant role. Solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are frequently used. google.com Lowering the reaction temperature, in some cases to as low as -50°C, can be critical for minimizing side reactions and improving the purity and yield of the final product.

| Reaction Step | Reagent Type | Examples | Role in Synthesis | Source |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Leaving Group Precursor | 2-Fluoro-3-nitrobenzamide, 2-Chloro-3-nitrobenzoic acid | Substrate for nucleophilic attack. Fluorine is a particularly good leaving group in SNAr. | epo.org |

| Nucleophile/Base | Sodium Methoxide (NaOCH₃), Methanol (CH₃OH) with Potassium Carbonate (K₂CO₃) | Provides the methoxide ion to displace the leaving group on the aromatic ring. | epo.org | |

| Solvent | Methanol, Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction. Methanol can also act as the reagent. | epo.org | |

| Amidation (from Carboxylic Acid) | Activating Agent | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Converts the carboxylic acid to a more reactive acid chloride intermediate. | |

| Coupling Agent | DCC, DIC, EDC·HCl | Facilitates direct amide bond formation between the carboxylic acid and ammonia, avoiding harsh conditions. | ||

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous polar aprotic solvents are typically used to prevent side reactions with the reactive intermediates. |

Kinetic Studies of Formation and Transformation

Specific, detailed kinetic studies quantifying the rate of formation and transformation of this compound are not widely available in published literature. However, the kinetics of the underlying reaction types—nucleophilic aromatic substitution and amidation—are well-established, allowing for a qualitative understanding of the factors influencing the reaction speed.

Leaving Group: The rate of substitution depends on the nature of the leaving group, typically following the trend F > Cl > Br > I for activated systems. The high electronegativity of fluorine stabilizes the transition state, making it the best leaving group for SNAr.

Activating Group: The strong electron-withdrawing capacity of the nitro group is paramount. Its presence ortho or para to the leaving group is essential for stabilizing the negatively charged Meisenheimer intermediate, thereby accelerating the reaction.

Solvent: Polar aprotic solvents are known to accelerate SNAr reactions by solvating the cation of the nucleophile salt without strongly solvating the anion, thus increasing the nucleophile's reactivity.

For the amidation step, if proceeding via an acid chloride, the reaction with ammonia is typically very fast. When using coupling agents, the rate-limiting step can be the initial activation of the carboxylic acid group. researchgate.net Studies on related reactions show that reactant concentration and temperature are key variables. For instance, kinetic analyses of similar syntheses often reveal a first-order dependence on the substrate at low concentrations, which may transition to zero-order at higher concentrations as the catalyst or reagent becomes saturated. rsc.org

| Factor | Influence on Reaction Rate | Source |

|---|---|---|

| Concentration of Reactants | Increasing the concentration of the aryl halide or the nucleophile generally increases the rate of the SNAr reaction, as per its second-order kinetics. | libretexts.org |

| Temperature | Higher temperatures typically increase the reaction rate for both SNAr and amidation by providing more kinetic energy to the molecules, but can also lead to undesired side products. | |

| Leaving Group (in SNAr) | The reaction rate is faster with better leaving groups (F > Cl > Br > I for activated systems). | libretexts.org |

| Catalyst (in Amidation) | The presence and concentration of coupling agents (e.g., DCC) or catalysts (e.g., TEA) directly influence the rate of amide bond formation. |

Spectroscopic Characterization and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Methoxy-3-nitrobenzamide

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, various NMR techniques are employed to assign proton and carbon signals and to understand the molecule's connectivity.

The ¹H NMR spectrum of this compound provides crucial information about the arrangement of protons in the molecule. In a typical ¹H NMR spectrum, the aromatic protons of a related compound, N-[2-(1-piperazinyl)phenyl]-2-methoxy-3-nitrobenzamide, appear as a triplet at δ 7.44 ppm and doublets at δ 8.07 and 8.42 ppm. epo.org The methoxy (B1213986) group protons are observed as a singlet at approximately δ 4.14 ppm. epo.org For the parent compound, 2-methoxy-3-nitrobenzoic acid, the proton of the carboxylic acid gives a signal around δ 10.37 ppm, while the aromatic protons appear between δ 7.36 and 8.28 ppm, and the methoxy protons show a singlet at δ 4.08 ppm. rsc.org

A detailed analysis of a similar structure, N-methoxy-N-methyl-3-nitrobenzamide, shows aromatic protons in the range of δ 7.75-8.75 ppm. dergipark.org.tr Another related molecule, 3-methoxy-2-nitrobenzoic acid, displays aromatic proton signals between δ 7.59 and 7.64 ppm and a methoxy proton signal at δ 3.93 ppm in DMSO-d₆. chemicalbook.com

Here is an interactive data table summarizing the ¹H NMR spectral data for this compound and related compounds:

| Compound | Proton | Chemical Shift (ppm) | Solvent | Reference |

| N-[2-(1-piperazinyl)phenyl]-2-methoxy-3-nitrobenzamide | Aromatic H | 7.44 (t), 8.07 (dd), 8.42 (dd) | CDCl₃ | epo.org |

| Methoxy H | 4.14 (s) | CDCl₃ | epo.org | |

| 2-Methoxy-3-nitrobenzoic acid | Aromatic H | 7.36 (t), 8.03 (dd), 8.28 (dd) | CDCl₃ | rsc.org |

| Methoxy H | 4.08 (s) | CDCl₃ | rsc.org | |

| Carboxylic Acid H | 10.37 (s) | CDCl₃ | rsc.org | |

| N-Acetyl-3-nitrobenzamide | Aromatic H | 7.75-8.75 (m) | CDCl₃ | dergipark.org.tr |

| 3-Methoxy-2-nitrobenzoic acid | Aromatic H | 7.59-7.64 | DMSO-d₆ | chemicalbook.com |

| Methoxy H | 3.93 | DMSO-d₆ | chemicalbook.com |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the related compound methyl 2-methoxy-3-nitrobenzoate, the carbonyl carbon of the ester appears at δ 164.4 ppm. rsc.org The carbon attached to the methoxy group resonates at δ 152.9 ppm, while the carbon bearing the nitro group is found at δ 145.17 ppm. rsc.org The aromatic carbons appear in the range of δ 123.5-135.3 ppm, and the methoxy carbon resonates at δ 63.9 ppm. rsc.org For 2-methoxy-3-nitrobenzoic acid, the carboxylic acid carbon is observed at δ 164.9 ppm, the carbon attached to the methoxy group is at δ 151.9 ppm, and the carbon with the nitro group is at δ 144.5 ppm. rsc.org The aromatic carbons are seen between δ 122.8 and 134.7 ppm, with the methoxy carbon at δ 63.1 ppm. rsc.org

The following interactive table presents the ¹³C NMR spectral data for related compounds:

| Compound | Carbon | Chemical Shift (ppm) | Solvent | Reference |

| Methyl 2-methoxy-3-nitrobenzoate | C=O | 164.4 | CDCl₃ | rsc.org |

| C-OCH₃ | 152.9 | CDCl₃ | rsc.org | |

| C-NO₂ | 145.17 | CDCl₃ | rsc.org | |

| Aromatic C | 123.5, 127.1, 128.0, 135.3 | CDCl₃ | rsc.org | |

| Methoxy C | 63.9 | CDCl₃ | rsc.org | |

| 2-Methoxy-3-nitrobenzoic acid | COOH | 164.9 | CDCl₃ | rsc.org |

| C-OCH₃ | 151.9 | CDCl₃ | rsc.org | |

| C-NO₂ | 144.5 | CDCl₃ | rsc.org | |

| Aromatic C | 122.8, 126.8, 127.3, 134.7 | CDCl₃ | rsc.org | |

| Methoxy C | 63.1 | CDCl₃ | rsc.org |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and DEPT (Distortionless Enhancement by Polarization Transfer) are instrumental in confirming the structural assignments of complex molecules.

COSY spectra establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring.

HMQC (or its more modern counterpart, HSQC - Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of carbon signals based on their attached protons.

DEPT experiments differentiate between CH, CH₂, and CH₃ groups, which simplifies the interpretation of the ¹³C NMR spectrum. For instance, a DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The amide carbonyl (C=O) stretching vibration is a characteristic and intense absorption band in the IR spectrum. For benzamide (B126) derivatives, this peak is typically observed in the range of 1630-1690 cm⁻¹. In a related compound, N-acetyl-3-nitrobenzamide, the amide carbonyl stretch appears at 1679 cm⁻¹. dergipark.org.tr Another example, 2-(3-nitrobenzamido)-N-(p-tolyl) benzamide, shows an amide C=O stretching vibration at 1685 cm⁻¹. ajol.info The position of this band can be influenced by factors such as hydrogen bonding and the electronic effects of substituents on the aromatic ring.

The nitro (NO₂) group gives rise to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretching vibration typically appears in the 1500-1650 cm⁻¹ region, while the symmetric stretch is found between 1260-1400 cm⁻¹. researchgate.net For 2-(3-nitrobenzamido)-N-(p-tolyl) benzamide, these bands are observed at 1527 cm⁻¹ (asymmetric) and 1352 cm⁻¹ (symmetric). ajol.info These distinct absorption bands provide clear evidence for the presence of the nitro group in the molecule.

An interactive data table summarizing the key IR absorption bands is provided below:

| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-Acetyl-3-nitrobenzamide | Amide C=O | Stretch | 1679 | dergipark.org.tr |

| 2-(3-nitrobenzamido)-N-(p-tolyl) benzamide | Amide C=O | Stretch | 1685 | ajol.info |

| Nitro NO₂ | Asymmetric Stretch | 1527 | ajol.info | |

| Nitro NO₂ | Symmetric Stretch | 1352 | ajol.info |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and exploring the fragmentation patterns of this compound. The chemical formula for this compound is C8H8N2O4, which corresponds to a molecular weight of 196.16 g/mol . echemi.combldpharm.com In mass spectrometry analysis, the compound can be ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For instance, a protonated molecule ([M+H]+) would have an m/z of 197. google.com

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. The presence of a nitro group is often indicated by characteristic losses. nih.gov For nitroaromatic compounds, common fragmentation pathways include the loss of a methyl radical ([M+-15]), a nitro group ([M+-NO2]), an oxygen atom ([M+-O]), and a nitroso group ([M+-NO]). nih.gov These fragmentation patterns are crucial for confirming the identity of this compound and distinguishing it from its isomers.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with high accuracy. HRMS can measure the mass of a molecule with enough precision to distinguish between compounds with the same nominal mass but different elemental formulas. evitachem.com The exact mass of this compound is calculated as 196.04840674. echemi.com This level of precision is invaluable for unambiguously identifying the compound in complex mixtures and for verifying the products of chemical synthesis. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating and identifying volatile and semi-volatile compounds. In the analysis of compounds like this compound, the sample is first vaporized and passed through a gas chromatograph to separate it from other components. The separated compound then enters the mass spectrometer for detection and identification based on its mass spectrum and retention time. jmchemsci.com To enhance volatility and improve chromatographic separation for certain nitroaromatic compounds, a derivatization step, such as silylation, may be employed prior to GC-MS analysis. nih.gov The retention time and the fragmentation pattern obtained from GC-MS serve as key identifiers for the compound. horizonepublishing.com

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction studies reveal the precise arrangement of atoms within the crystal lattice. For analogous substituted benzamides, the geometry can be influenced by the steric and electronic effects of the substituents. For instance, in related nitrobenzamide structures, the nitro group can be twisted out of the plane of the benzene (B151609) ring. iucr.org The planarity of the molecule is a key structural feature, and dihedral angles between the aromatic ring and the amide group are important parameters determined from crystallographic data. In some related structures, the methoxy group is observed to be nearly coplanar with the aromatic ring. nih.gov

The way molecules of this compound are arranged in a crystal is determined by various intermolecular forces. Hydrogen bonds, particularly N-H···O interactions involving the amide group and the nitro group, play a significant role in stabilizing the crystal structure of similar benzamides. mdpi.comajol.info C-H···O interactions are also commonly observed. mdpi.comajol.info These interactions can link molecules together to form chains, sheets, or more complex three-dimensional networks. iucr.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 2-Methoxy-3-nitrobenzamide, DFT calculations, particularly using the B3LYP functional with various basis sets like 6-31G**, have been employed to determine its molecular properties. scispace.commdpi.com

DFT calculations are utilized to find the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, helps in determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. scispace.commdpi.com

Potential energy surface scans are performed to identify all possible low-energy conformations. scispace.com These calculations have shown that substituents on the benzene (B151609) ring, such as the methoxy (B1213986) group, can cause changes in the C-C bond distances. scispace.com For similar nitrobenzamide derivatives, the planarity of the molecule can be influenced by the position of the nitro group. For instance, a meta-nitro substituent has been observed to result in a more planar geometry compared to an ortho-nitro substituent which can cause steric hindrance and a distorted geometry. mdpi.com The optimized geometric parameters obtained from DFT calculations are often in good agreement with experimental data from X-ray crystallography. tandfonline.com

Table 1: Selected Optimized Geometrical Parameters for a Nitrobenzamide Derivative This table is illustrative and based on typical findings for similar compounds as specific data for this compound was not available in the search results.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.37 - 1.40 | ~120 |

| C=O | - | - |

| N-H | - | - |

| C-N | - | - |

| C-O (methoxy) | - | - |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. numberanalytics.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. tandfonline.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. numberanalytics.com A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comwuxibiology.com DFT calculations are used to determine the energies of the HOMO and LUMO, and thus the energy gap. tandfonline.comajol.info This analysis helps in predicting the sites where the molecule is likely to undergo electrophilic or nucleophilic attack. sci-hub.se

Table 2: Frontier Molecular Orbital Energies for a Nitrobenzamide Derivative This table is illustrative. Specific HOMO-LUMO energy values for this compound would require dedicated computational studies.

| Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | - |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It helps in identifying the electrophilic and nucleophilic sites within the molecule. sci-hub.se The MEP map displays different potential regions in various colors. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. sci-hub.se

For molecules containing nitro and methoxy groups, the MEP map would likely show a negative potential around the oxygen atoms of the nitro and methoxy groups, and the carbonyl oxygen, making them potential sites for electrophilic interaction. researchgate.net The hydrogen atoms of the amide group might exhibit a positive potential, indicating their susceptibility to nucleophilic attack. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netscienceforecastoa.com

In QSAR studies, various molecular descriptors are calculated to quantify the physicochemical properties of the molecules. scienceforecastoa.com These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.net For nitrobenzene (B124822) derivatives, quantum molecular descriptors have been used to model their toxicological effects. dergipark.org.tr

The goal is to find a statistically significant correlation between these descriptors and the observed biological activity (e.g., antimicrobial, anticancer). smolecule.comsmolecule.comevitachem.com For instance, studies on nitrobenzamide derivatives have been conducted to design new analogs with antitubercular activity. grafiati.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend the classical QSAR approach by considering the 3D properties of the ligands. researchgate.net These methods generate contour maps that visualize the regions where modifications to the molecular structure could enhance or diminish biological activity.

3D-QSAR models are developed by aligning a set of molecules and calculating their steric and electrostatic fields. grafiati.com These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. grafiati.comresearchgate.net Predictive QSAR models are validated using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure their robustness and predictive power. nih.gov For example, 3D-QSAR studies on nitro-1H-1,2,4-triazole-based amines have been performed to understand their anti-trypanosomal activities. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules and their interactions with their environment. For a compound like this compound, MD simulations could provide significant insights into its conformational flexibility and interactions with biological macromolecules.

However, a review of available scientific literature indicates that specific MD simulation studies focused exclusively on this compound have not been published. Such studies on analogous molecules are often employed to understand how they behave in a biological system, for instance, how they might orient themselves within a protein's binding pocket over time.

Ligand-Target Interactions and Binding Affinity

The interaction of a ligand with its biological target is fundamental to its potential therapeutic effect. Computational techniques are frequently used to predict and analyze these interactions and to estimate the binding affinity, a measure of the strength of the interaction.

There is no specific data from published research detailing the ligand-target interactions or calculated binding affinities for this compound with any particular biological target. In studies of similar molecules, binding affinity is often assessed through biophysical assays like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), and computationally via methods such as free energy perturbation or molecular mechanics with generalized Born and surface area solvation (MM/GBSA). google.com For example, research on benzamide (B126) derivatives often involves docking these ligands into the active sites of enzymes to predict binding modes and affinities. googleapis.com

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an essential tool for elucidating the step-by-step pathways of chemical reactions. For this compound, which is used as a precursor in multi-step syntheses, understanding its reaction mechanisms is of significant interest. chemicalbook.comsci-hub.se

Despite its role in synthesis, detailed computational studies on the reaction mechanisms involving this compound are not readily found in the literature. Research on related aromatic oligoamide foldamers that incorporate a this compound unit has been conducted to study the acceleration of hydrolysis, which suggests the compound's utility in mechanistic investigations. researchgate.netresearchgate.netresearchgate.netacs.org Theoretical studies on analogous compounds often employ Density Functional Theory (DFT) to map out reaction coordinates, identify transition states, and calculate activation energies, thereby providing a deeper understanding of the reaction's feasibility and kinetics.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers highly accurate methods for predicting the spectroscopic signatures of molecules, which is invaluable for their characterization. Techniques like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis spectra).

While experimental spectroscopic data for this compound exists in various forms, including ¹H NMR, comprehensive computational studies to predict its full spectroscopic profile appear to be unpublished. sci-hub.sersc.orgrsc.org For similar compounds, researchers often perform DFT calculations to correlate theoretical spectra with experimental data, aiding in structural confirmation and the interpretation of complex spectral features. rsc.org

Below is an illustrative table of the kind of data that would be generated from such a computational study for the ¹H NMR spectrum of this compound.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| OCH₃ | Data not available | Data not available |

| Ar-H | Data not available | Data not available |

| NH₂ | Data not available | Data not available |

| Table 1: Illustrative table for predicted vs. experimental ¹H NMR data. Specific computational data for this compound is not currently available in published literature. |

Thermochemical and Thermodynamic Property Calculations

The calculation of thermochemical and thermodynamic properties, such as enthalpy of formation, Gibbs free energy, and heat capacity, is crucial for understanding the stability and reactivity of a compound.

Specific theoretical calculations for the thermochemical and thermodynamic properties of this compound are not documented in the accessible scientific literature. Such calculations, typically performed using high-level quantum mechanical methods, would provide valuable data for process chemistry and safety assessments. For related nitroaromatic compounds, these properties are often investigated to understand their energetic characteristics.

An illustrative table for key thermodynamic parameters is provided below, which would be populated by data from specific computational studies.

| Property | Calculated Value | Units |

| Standard Molar Enthalpy of Formation (Gas) | Data not available | kJ/mol |

| Standard Molar Gibbs Free Energy of Formation (Gas) | Data not available | kJ/mol |

| Molar Entropy (Gas) | Data not available | J/(mol·K) |

| Heat Capacity (Cv) | Data not available | J/(mol·K) |

| Table 2: Illustrative table for key thermodynamic parameters. Specific computational data for this compound is not currently available in published literature. |

Biological and Pharmacological Research Applications

Evaluation of Biological Activities

Detailed studies evaluating the specific biological activities of 2-Methoxy-3-nitrobenzamide are scarce. Research on analogous compounds suggests that the presence and position of the methoxy (B1213986) and nitro groups on the benzamide (B126) scaffold are critical determinants of their biological effects. vulcanchem.com

There is no specific data available from the reviewed sources regarding the antimicrobial properties of this compound. However, related compounds have been investigated for such activities.

No studies were identified that specifically test the antibacterial activity of this compound against Pseudomonas aeruginosa or other bacteria. Research on other methoxy-substituted nitrobenzamide derivatives has shown that some possess antibacterial properties, though these findings cannot be directly extrapolated to the title compound. rjptonline.orgresearchgate.net

Similarly, there is a lack of specific research on the antifungal activity of this compound. Studies on other substituted nitrobenzamides and related heterocyclic derivatives have indicated potential antifungal effects against various fungal strains. jgpt.co.inwalshmedicalmedia.com

Direct investigation into the anticancer or antiproliferative activity of this compound has not been reported in the available literature. Research into structurally similar compounds provides a basis for potential activity, but specific data is wanting.

While various nitrobenzamide derivatives have been synthesized and shown to inhibit the proliferation of different cancer cell lines, no such data exists specifically for this compound. biosynth.comnih.gov For example, studies on other substituted benzamides have demonstrated antiproliferative effects, but these are on molecules with different substitution patterns.

The mechanism by which this compound might induce apoptosis has not been studied. Research on other N-substituted benzamides has explored their ability to induce apoptosis through pathways involving caspase activation, but this is not specific to this compound. nih.govnih.govresearchgate.net

Anti-inflammatory Properties

The benzamide structural motif is present in various compounds investigated for anti-inflammatory effects. scirp.org Derivatives of benzamide are noted for their potential to modulate inflammatory pathways, making them candidates for conditions characterized by excessive inflammation. The precursor molecule, 2-methoxy-3-nitrobenzoic acid, serves as a key intermediate in the synthesis of pharmaceutical agents, including those targeting anti-inflammatory properties. chemimpex.com Furthermore, related complex organic compounds are being explored for their potential biological activities, including anti-inflammatory effects. evitachem.com For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a compound with a methoxy-phenol structure, acts as a selective inhibitor of the STAT3 signaling transducer and has demonstrated anti-inflammatory properties in various disease models. evitachem.com

Insecticidal Activity

Research has highlighted that compounds featuring a phenyl methoxy group often exhibit significant biological activities, including insecticidal effects. scielo.br The presence of a methoxy group at the second position of a benzene (B151609) ring has been found to be optimal for the insecticidal activities of certain synthesized compounds. nih.govsemanticscholar.org

In one study, a series of novel meta-diamide compounds containing a methoxy group were designed and synthesized, using a this compound derivative as an intermediate. scielo.brscielo.br These compounds were evaluated for their insecticidal efficacy against significant agricultural pests.

Table 1: Insecticidal Activity of a Derivative Synthesized from a this compound Intermediate

| Compound | Target Pest | Concentration | Mortality Rate (%) | Source |

|---|---|---|---|---|

| 12q * | Plutella xylostella (Diamondback moth) | 1 mg L⁻¹ | 97.67 | scielo.brscielo.br |

| 12q * | Spodoptera frugiperda (Fall armyworm) | 0.1 mg L⁻¹ | Moderate Activity | scielo.brscielo.br |

*Compound 12q is N-(3-((2-bromopropane-4-(perfluoropropan-2-yl))-6-(trifluoromethyl)phenyl)methoxyphenyl)-N-(cyclopropylmethyl)-6-fluoronicotinamide.

This research demonstrates that the this compound scaffold can be a valuable starting point for developing potent insecticides. scielo.brscielo.br Other studies on different classes of compounds, such as o-carboxamidobenzamides, have also shown insecticidal activity against pests like the oriental armyworm (Mythimna separata). sioc-journal.cn

Antimalarial Activity

While direct studies on this compound are not extensively documented, its structural features, such as the methoxy and nitro groups, are present in various compounds investigated for antimalarial properties. Research into chalcone (B49325) derivatives has shown that the inclusion of hydroxyl and methoxy groups can enhance antimalarial activity. unand.ac.id One study synthesized amino chalcone derivatives with methoxy substituents and tested their ability to inhibit heme polymerization, a crucial process for the malaria parasite's survival. unand.ac.id

Similarly, research on highly coordinative fused heterocycles has explored their ability to target β-hematin crystallization as an antimalarial strategy. acs.org Although a nitro-derivative in this study showed poor solubility, other compounds in the series demonstrated inhibitory responses. acs.org The development of novel antimalarial scaffolds, such as quinazolinone-2-carboxamides and acridones, also involves extensive structural modifications where moieties like methoxy groups are evaluated for their effect on potency. acs.orgnih.gov

Other Potential Therapeutic Applications (e.g., Antiemetic, Antipsychotic)

The benzamide core is a well-established "privileged structure" in medicinal chemistry, found in a wide range of biologically active compounds. scirp.org Benzamide derivatives are known for their use as antiemetic and antipsychotic drugs. scirp.org For instance, metoclopramide, a substituted benzamide, is used as an antiemetic, while sulpiride (B1682569) is an antipsychotic. drugbank.com This established history suggests that the this compound scaffold could be explored for developing novel agents with potential activity in these therapeutic areas.

Mechanism of Action Studies at the Molecular Level

The biological effects of this compound and its derivatives are rooted in their interactions with specific cellular components and their ability to modulate key signaling pathways.

Interaction with Molecular Targets (Enzymes, Receptors)

The functional groups of this compound enable it to interact with various biological targets. Amide-containing compounds are known to bind with a variety of enzymes and receptors through non-covalent interactions, leading to versatile biological activities. derpharmachemica.com The potential for such interactions makes the benzamide scaffold a valuable tool in drug design for targeting enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE).

Specific molecular targets for related benzamide structures include:

Smoothened (Smo) Receptor: Derivatives of 2-methoxybenzamide (B150088) have been specifically designed to target the Smo receptor, a key component of the Hedgehog signaling pathway. rsc.orgnih.gov

Poly(ADP-ribose) Polymerase (PARP): The benzamide structure is a foundational element for many PARP inhibitors, which compete with NAD+ at the enzyme's active site. nih.gov

Inhibition of Specific Biological Pathways (e.g., Hedgehog Signaling Pathway, PARP)

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several types of cancer. rsc.orgnih.gov The G-protein coupled receptor, Smoothened (Smo), is a critical transducer in this pathway. google.com In the pathway's "off" state, the Patched (PTCH) receptor inhibits Smo. wikipathways.org Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing Smo to activate Gli transcription factors, which then regulate target gene expression. google.comwikipathways.org

Targeting the Smo receptor is a key strategy for developing anticancer agents. Research has led to the synthesis of a series of 2-methoxybenzamide derivatives designed as Hh signaling pathway inhibitors. rsc.orgnih.gov

Table 2: Activity of a Lead 2-Methoxybenzamide Derivative on the Hedgehog Pathway

| Compound | Target | Activity | Mechanism | Source |

|---|---|---|---|---|

| Compound 21 * | Hedgehog Pathway | Potent inhibition with a nanomolar IC₅₀ value | Prevents Sonic hedgehog (Shh)-induced translocation of Smo into the primary cilium | rsc.orgnih.gov |

| Compound 21 * | Mutant Smo | Effective suppression | - | rsc.orgnih.gov |

| Compound 21 * | Drug-resistant cell line | Antiproliferative activity | - | rsc.orgnih.gov |

*Compound 21 is a derivative from a series of 2-methoxybenzamides.

These findings underscore the potential of the 2-methoxybenzamide scaffold in developing inhibitors of this key oncogenic pathway. rsc.orgnih.gov

Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for DNA repair. google.com PARP inhibitors are a class of therapeutic agents that disrupt this process, proving particularly effective in cancers with existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations, via a concept known as synthetic lethality. nih.govacs.org

The core structure of many PARP inhibitors is based on a benzamide motif, which mimics the nicotinamide (B372718) portion of the NAD+ substrate, thereby competitively inhibiting the enzyme. nih.gov While many potent PARP inhibitors have been developed, some initial candidates, such as the nitrobenzamide derivative Iniparib (4-iodo-3-nitrobenzamide), were later shown not to be true PARP inhibitors, highlighting the complexity of structure-activity relationships. nih.gov The investigation of nitrobenzamide-containing compounds in this context suggests that the this compound structure could be relevant for designing novel molecules targeting PARP or other DNA repair pathways. nih.govnih.gov

Structure-Activity Relationships (SAR) and Ligand Design

The molecular framework of this compound serves as a valuable starting point for structure-activity relationship (SAR) studies and ligand design. atomfair.com Researchers utilize this compound as a building block, modifying its structure to create derivatives with enhanced biological activity for various targets. indiamart.com For instance, it is a key intermediate in the synthesis of compounds designed to inhibit TYK2, a protein involved in autoimmune disease pathways. google.comgoogle.com The synthesis of N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-2-methoxy-3-nitrobenzamide demonstrates its role as a precursor in developing potential new insecticides. scielo.br

The design of novel non-phthalimide binders for the cereblon (CRBN) protein, a component of E3 ubiquitin ligase complexes used in proteolysis-targeting chimeras (PROTACs), has also utilized related nitrobenzamide scaffolds. researchgate.net By modifying the core structure, researchers aim to create compounds with optimized binding affinity and stability. The specific positioning of the functional groups on the this compound ring is crucial for its reactivity and how it can be elaborated into more complex, pharmacologically active agents. indiamart.com

Modulating Effects of Functional Groups

The biological and chemical properties of benzamide derivatives are significantly influenced by their functional groups. In this compound, the methoxy and nitro groups play critical roles.

The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group creates an electron-deficient character in the aromatic ring. vulcanchem.com This feature is pivotal for the compound's mechanism of action, particularly its ability to undergo bioreduction. Modifications, such as replacing the nitro group with a cyano group, have been explored in related compounds, which may reduce toxicity but potentially lower binding affinity to targets like DNA.

| Functional Group | Position | Electronic Effect | Potential Influence on Activity |

| Methoxy (-OCH₃) | 2 | Electron-donating | Modulates solubility, bioavailability, and receptor binding. |

| Nitro (-NO₂) | 3 | Electron-withdrawing | Key for bioreduction to reactive species, influences target interaction. vulcanchem.com |

| **Amide (-CONH₂) ** | 1 | Hydrogen bonding | Can interact with protein binding sites. vulcanchem.com |

Bioreduction of the Nitro Group and Reactive Intermediates

A key aspect of the mechanism of action for many nitroaromatic compounds, including derivatives of this compound, is the bioreduction of the nitro group. In low-oxygen environments (hypoxia), such as those found in solid tumors, the nitro group can be enzymatically reduced in a stepwise fashion. mdpi.com This process forms highly reactive intermediates, including nitroso and hydroxylamine (B1172632) species. mdpi.com

These reactive intermediates are capable of interacting with and damaging cellular macromolecules like proteins and DNA, leading to cytotoxic effects. mdpi.com This mechanism is the basis for the development of hypoxia-activated prodrugs, where the less toxic nitro-compound is selectively activated to a potent cytotoxin in the targeted hypoxic tissue. mdpi.com This targeted activation is a significant area of interest in cancer therapy. The ability of the nitro group to be bioreduced is therefore a central feature of its potential therapeutic utility. evitachem.com

In Vitro and In Vivo Efficacy and Safety Assessments

Efficacy studies on derivatives of this compound have been conducted to evaluate their potential as therapeutic agents.

Cell Line Studies and Cytotoxicity

In vitro studies using various human cancer cell lines are a primary method for assessing the cytotoxic potential of compounds derived from this compound. While data for the parent compound itself is limited, related nitroaromatic compounds have demonstrated significant antitumor effects. For example, certain derivatives have shown cytotoxicity against cancer cell lines with IC₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 12.4 µM to 33.7 µM. The mechanism for this cytotoxicity is often linked to the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis (programmed cell death).

Assays such as the MTT, MTS, and XTT are commonly used to measure cell viability and determine the cytotoxic effects of such compounds on a variety of cell lines. mdpi.com

| Cell Line Type | Compound Type | Observed Effect | Reference |

| Various Cancer Cells | Nitroaromatic Derivatives | Cytotoxicity (IC₅₀: 12.4–33.7 µM) | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide | Inhibition of bacterial growth | |

| Zika Virus (ZIKV) infected cells | JMX0207 (a niclosamide (B1684120) derivative) | Inhibition of viral replication | nih.gov |

Ex Vivo Studies

Currently, there is a lack of specific ex vivo study data available in the reviewed literature for this compound itself. Ex vivo studies, which involve testing on tissues outside of a living organism, represent a valuable step between in vitro cell culture experiments and in vivo animal models. mdpi.com Such studies could provide further insights into the compound's efficacy and mechanism of action in a more complex biological environment.

Drug Discovery and Development Implications

This compound and its parent acid, 2-methoxy-3-nitrobenzoic acid, are recognized as versatile intermediates and building blocks in drug discovery and development. indiamart.comchemimpex.comatomfair.com Its structure is a key component in the synthesis of a range of molecules with potential applications as pharmaceuticals and agrochemicals. indiamart.com

The compound serves as a precursor for more complex heterocyclic compounds, such as 3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole, which is an intermediate in the synthesis of novel therapeutic agents. google.com Its utility has been demonstrated in the development of molecules targeting TYK2 for autoimmune disorders and in the creation of antiviral agents. google.comnih.gov The potential for the nitro group to be used in hypoxia-activated cancer therapies further underscores its importance. mdpi.com The continued use of this compound as a scaffold in medicinal chemistry highlights its role in the ongoing search for new and effective drugs.

Lead Compound Identification and Optimization

This compound is a key intermediate and building block in the synthesis of more complex molecules with a wide range of pharmacological activities. indiamart.comchemimpex.com Its utility in lead compound discovery stems from its role as a scaffold that can be readily modified to generate libraries of derivatives for biological screening.

One significant application of this compound is in the synthesis of amide-substituted heterocyclic compounds designed to modulate immune responses. For instance, it has been used as a starting material in the creation of compounds that act as modulators of interleukins IL-12 and IL-23, as well as interferon-alpha (IFNα) responses. google.com These pathways are critical in a variety of autoimmune and inflammatory diseases, highlighting the potential for derivatives of this compound to yield new treatments in this area. The synthesis process involves reacting this compound to create more elaborate structures that can interact with specific biological targets. google.com

Furthermore, this compound has been utilized in the development of potential insecticidal agents. epo.org In this context, the this compound core is incorporated into larger molecules and screened for activity against various insect species. This demonstrates the versatility of the scaffold in generating compounds with diverse biological effects beyond human therapeutics.

The general strategy involves using this compound as a precursor, which is then subjected to a series of chemical reactions to introduce different functional groups and heterocyclic systems. This process of chemical elaboration allows for the fine-tuning of the molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile, which are key aspects of lead optimization.

Table 1: Examples of Bioactive Compounds Derived from this compound

| Derived Compound Class | Intended Biological Activity | Therapeutic Area | Reference |

|---|---|---|---|

| Amide-substituted heterocycles | Modulation of IL-12, IL-23, and IFNα | Autoimmune & Inflammatory Diseases | google.com |

| N-substituted benzamide derivatives | Insecticidal | Agrochemical | epo.org |

Drug Repurposing Potential

Drug repurposing, the process of identifying new therapeutic uses for existing or investigational drugs, is a highly efficient strategy in pharmaceutical development. nih.govmdpi.com While this compound itself is not an approved drug, its structural motifs—the substituted benzamide and the nitroaromatic group—are present in numerous clinically used medications, suggesting a potential for repurposing should it or its simple derivatives exhibit interesting biological activities. researchgate.netnih.govnih.govresearchgate.net

The substituted benzamide class of compounds is well-established in medicine, with representatives used as antipsychotics, antiemetics, and gastroprokinetic agents. researchgate.netnih.govnih.gov For example, amisulpride, a substituted benzamide, is used for treating dysthymia and the negative symptoms of schizophrenia by selectively modulating dopamine (B1211576) D2/D3 receptors. nih.gov The presence of the benzamide core in this compound provides a rationale for exploring its potential activity within the central nervous system or in disorders involving dopamine signaling.

The nitroaromatic group, while often associated with toxicity, is a key functional group in a number of successful antimicrobial and anticancer drugs. nih.govnih.govacs.orgscielo.br Nitroaromatic compounds often act as prodrugs that are activated under specific biological conditions, such as the hypoxic environment of tumors or by microbial nitroreductase enzymes. nih.govnih.gov This mechanism of action is central to the activity of drugs like metronidazole (B1676534) (antibacterial/antiprotozoal) and nifurtimox (B1683997) (antiparasitic). scielo.br The presence of the nitro group in this compound suggests that it could be investigated for antimicrobial or hypoxia-activated anticancer properties. The field of nitroaromatic antibiotics is an active area of research, with a focus on developing new agents that are selectively toxic to pathogens while minimizing harm to the host. nih.gov

Given the diverse biological activities associated with both substituted benzamides and nitroaromatic compounds, this compound represents a candidate for broad biological screening to identify potential new therapeutic applications. nih.govmdpi.comscispace.com

Advanced Applications and Emerging Research Areas

Supramolecular Chemistry and Foldamer Development

The field of supramolecular chemistry, which focuses on chemical systems composed of multiple molecules, has found a significant building block in 2-methoxy-3-nitrobenzamide. It is particularly instrumental in the design of foldamers—synthetic oligomers that mimic the ability of natural biopolymers like proteins and nucleic acids to adopt specific, folded conformations.

A key application of this compound is its incorporation into the backbone of aromatic oligoamides. acs.orgacs.org In these structures, intramolecular hydrogen bonding is a critical force that directs the molecule to fold into a predictable, stable, and rigid conformation. acs.orgresearchgate.net Research has demonstrated the synthesis of several aromatic amide foldamers where a this compound unit is strategically placed at the end of the oligomer's backbone. acs.orgacs.org

The presence of this unit, along with others in the chain, facilitates a network of hydrogen bonds. This network is robust enough to induce a preorganized, rigidified conformation even in highly polar, aqueous environments at elevated temperatures. acs.orgacs.orgresearchgate.net This stability is crucial for creating functional molecular structures that can operate under various conditions. The folding process is a prerequisite for creating an active cavity within the molecule, which is essential for mimicking the catalytic functions of enzymes. acs.org

The folded structures created using this compound are not merely structural mimics; they exhibit functional properties, particularly in ion complexation and catalysis. acs.org The preorganized cavity formed by the folded oligoamide backbone can act as a spherand analogue, capable of binding specific metal ions. acs.orgacs.org

Kinetic studies have revealed that these foldamers can complex with alkali metal ions such as Lithium (Li⁺), Sodium (Na⁺), and Potassium (K⁺). acs.orgresearchgate.net This complexation has a direct catalytic consequence: it accelerates the hydrolysis of the nitro-substituted anisole (B1667542) unit, which is part of the foldamer itself. acs.orgacs.org The efficiency of this catalytic activity is influenced by both the length of the foldamer and the type of ion.

The key findings from these studies are summarized in the table below.

| Feature | Observation | Source |

| Ion Complexation | Folded oligomers were able to complex Li⁺, Na⁺, and K⁺. | acs.orgacs.org |

| Catalytic Activity | Complexation accelerated the hydrolysis of the nitro-appended anisole unit. | acs.orgresearchgate.net |

| Effect of Foldamer Length | Generally, longer foldamers displayed an increased accelerating effect on hydrolysis. | acs.orgacs.org |

| Cation Specificity | LiOH showed the highest reactivity, likely due to the most efficient complexation by the folded oligomers. | acs.orgresearchgate.net |

| Inhibition of Catalysis | Addition of excess potassium chloride reduced the complexing interaction and slowed the hydrolysis rate. | acs.orgacs.org |

These results underscore the potential of using this compound-containing foldamers as enzyme mimics, where the folded structure creates a microenvironment that facilitates chemical reactions. acs.org

Materials Science Applications